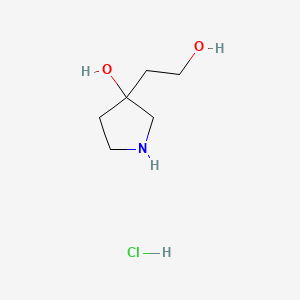
(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO. It is a derivative of tetrahydrofuran and is known for its applications in various fields of scientific research and industry. This compound is often used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride can be achieved through several synthetic routes. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to yield the desired product. This process typically involves six steps and results in a total yield of approximately 45.5% .
Industrial Production Methods: In an industrial setting, the production of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes the use of catalysts and specific temperature and pressure conditions to ensure efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and polymerization reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals, such as insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparación Con Compuestos Similares
- (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride
- 3-Aminomethyltetrahydrofuran hydrochloride
- Oxolan-3-ylmethanamine hydrochloride
Comparison: ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.
Propiedades
IUPAC Name |
N-methyl-1-[(3R)-oxolan-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-6-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGOTKKDBEREO-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCOC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCOC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![ethyl (2S)-6,6-difluorospiro[2.5]octane-2-carboxylate](/img/structure/B8220231.png)
![N-methyl-1-[(3R)-oxan-3-yl]methanamine;hydrochloride](/img/structure/B8220240.png)
![N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B8220250.png)
![(9aS)-1,2,3,4,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B8220256.png)
